3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline
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Overview
Description
3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18ClNO. It is a derivative of aniline, featuring a chloro and methoxy substituent on the benzene ring, and an N-substituent with a 3-methylbutan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Substitution: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine and methanol under controlled conditions.
N-Alkylation: Finally, the aniline derivative undergoes N-alkylation with 3-methylbutan-2-yl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the benzene ring influence its binding affinity and specificity, while the N-substituent affects its solubility and bioavailability. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: Lacks the N-substituent, making it less hydrophobic and potentially less bioavailable.
4-methoxyaniline: Lacks both the chloro and N-substituent, resulting in different chemical reactivity and biological activity.
3-chloroaniline: Lacks the methoxy and N-substituent, affecting its solubility and interaction with molecular targets.
Uniqueness
3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, while the N-substituent improves its solubility and bioavailability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)9(3)14-10-5-6-12(15-4)11(13)7-10/h5-9,14H,1-4H3 |
InChI Key |
WKKLPYJIMSHEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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